molecular formula C10H7BrN2 B1344564 5'-Bromo-2,3'-bipyridine CAS No. 35989-02-7

5'-Bromo-2,3'-bipyridine

Cat. No. B1344564
CAS RN: 35989-02-7
M. Wt: 235.08 g/mol
InChI Key: ZKOZNFNWADATLB-UHFFFAOYSA-N
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Description

5’-Bromo-2,3’-bipyridine is a chemical compound with the molecular formula C10H7BrN2. It has a molecular weight of 235.08 g/mol . It is used as a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, and in supramolecular architectures .


Synthesis Analysis

The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, can be efficiently conducted on a multigram scale from inexpensive starting materials . The procedure includes several unusual steps that require care, including absorbing bromine onto a solid intermediate in a mortar and pestle and subsequent heating in a steel bomb reaction vessel .


Molecular Structure Analysis

The molecular structure of 5’-Bromo-2,3’-bipyridine is planar with a trans-conformation about the inter-annular C–C bond . The InChI code is 1S/C10H7BrN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h1-7H .


Chemical Reactions Analysis

The 5,5’-disubstituted-2,2’-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials (including biodiagnostics, photovoltaics and organic light-emitting diodes) and complex molecular topologies (including catenanes and trefoil and pentafoil knots) .


Physical And Chemical Properties Analysis

5’-Bromo-2,3’-bipyridine is a solid at room temperature . It has a molecular weight of 235.08 g/mol, a topological polar surface area of 25.8 Ų, and a complexity of 163 .

Scientific Research Applications

Synthesis and Chemistry

5'-Bromo-2,3'-bipyridine and its derivatives are primarily utilized in synthetic chemistry. A straightforward synthesis technique for 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine has been reported, emphasizing its importance in selective synthesis processes (Romero & Ziessel, 1995). Furthermore, efficient syntheses of these compounds have been developed for the preparation of metal-complexing molecular rods, indicating their significance in creating complex molecular structures (Schwab, Fleischer & Michl, 2002).

Functionalization and Material Science

5'-Bromo-2,3'-bipyridine serves as a key intermediate in the synthesis of complex ligands and materials. It has been used to produce 5,5′-dibromo-2,2′-bipyridine, an intermediate for elaborating more complex ligands through metal-catalyzed coupling reactions, which are crucial in the creation of functional materials like biodiagnostics, photovoltaics, and organic light-emitting diodes (D'Souza, Leigh, Papmeyer & Woltering, 2012).

Biological and Medicinal Chemistry

In the realm of biochemistry and medicinal chemistry, 5'-Bromo-2,3'-bipyridine derivatives have been utilized in the synthesis of ternary α-amino acid Schiff base-bipy Cu(II) complexes. These complexes have been studied for their properties in oxidizing ascorbic acid, modeling the ascorbate oxidation property of the Cu(IIsites in ascorbate oxidase (Moradi-Shoeili, Amini, Boghaei & Notash, 2013). This showcases the potential of 5'-Bromo-2,3'-bipyridine derivatives in mimicking and studying enzymatic functions.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

3-bromo-5-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOZNFNWADATLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627942
Record name 5'-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-2,3'-bipyridine

CAS RN

35989-02-7
Record name 5'-Bromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,5-dibromopyridine (2.5 g, 10.5 mmol), PPh3 (210 mg, 0.8 mmol) in degassed THF (2 mL) was treated with Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium (0), 91.5 mg, 0.1 mmol) at 25° C. under N2. A solution of 2-pyridinyl zinc chloride (21 mL, 0.5 M in THF, Aldrich) in THF was added and the resulting solution was warmed to reflux for 16 h. The solution was allowed to cool to room temperature, diluted with EtOAc (200 mL), washed with water (2×100 mL), dried (MgSO4), filtered and was concentrated in vacuo. Purification by flash chromatography (EtOAc) afforded the title compound as a white solid. MS 236 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
91.5 mg
Type
catalyst
Reaction Step One
Name
2-pyridinyl zinc chloride
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Wakabayashi, M Takumi, S Kamio… - … A European Journal, 2023 - Wiley Online Library
5‐Diethylboryl‐2,3′‐bipyridine (1), which is inaccessible by conventional batch methods, was synthesized by using a flow microreactor. Compound 1 was obtained as an equilibrium …
G Burzicki, AS Voisin-Chiret… - …, 2010 - thieme-connect.com
An efficient, regioselective, and global route to prepare terpyridines is described. A predictable strategy was developed, which is based on iterative cross-coupling reactions between …
Number of citations: 16 www.thieme-connect.com
J Sopkova-de Oliveira Santos… - Journal of chemical …, 2012 - ACS Publications
Protein–protein interactions are central to many biological processes, from intracellular communication to cytoskeleton assembly, and therefore represent an important class of targets …
Number of citations: 20 pubs.acs.org
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 158 onlinelibrary.wiley.com
G Burzicki, AS Voisin-Chiret… - Tetrahedron, 2009 - Elsevier
This paper describes an efficient and regioselective synthetic route leading to new dihalobi- and terpyridines. We developed a strategy based on regioselective sequence of Suzuki–…
Number of citations: 38 www.sciencedirect.com
富樫和法 - 2013 - catalog.lib.kyushu-u.ac.jp
In recent years, organic light-emitting diodes (OLEDs) have been attracting considerable attention because of their great potential for use in practical applications such as flat panel …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp
Y Gao, H Kuwabara, CE Spivak, Y Xiao… - Journal of medicinal …, 2008 - ACS Publications
Several isomers of 7-methyl-2-exo-([ 18 F]fluoropyridinyl-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane have been developed as radioligands with optimized brain kinetics for PET imaging …
Number of citations: 44 pubs.acs.org
SH Kim, RD Rieke - Tetrahedron, 2010 - Elsevier
A facile synthetic approach to the direct preparation of 2-pyridyl and 3-pyridylzinc bromides has been demonstrated using Rieke zinc with 2-bromopyridine and 3-bromopyridine, …
Number of citations: 80 www.sciencedirect.com
KN Clary - 2011 - prism.ucalgary.ca
The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economic, carbon-carbon bond-forming reaction that is becoming well-known for the efficient synthesis of useful products. …
Number of citations: 3 prism.ucalgary.ca
金田清臣 - WAKO Organic Square, 2010 - labchem-wako.fujifilm.com
・はじめに環境汚染や天然資源の枯渇など地球規模の問題へ社会の関心が高まっている今, 化学産業の使命は, 大量の資源・エネルギーを必要とする従来法のものづくりから脱却し, 循環型持続性…
Number of citations: 2 labchem-wako.fujifilm.com

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